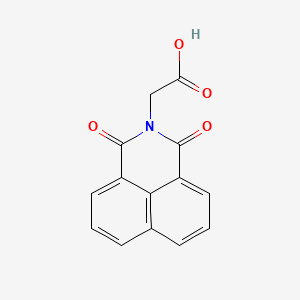

Alrestatin

Cat. No. B1664801

Key on ui cas rn:

51411-04-2

M. Wt: 255.22 g/mol

InChI Key: GCUCIFQCGJIRNT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04254108

Procedure details

A mechanically-stirred mixture of 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid (125.0 g, 0.49 mole), p-toluenesulfonic acid hydrate (9.3 g, 0.049 mole), anhydrous pure ethanol (226 g, 288 ml, 0.49 mole) and dry toluene (750 ml) was heated at reflux for 16 hr in a Soxhlet apparatus in which the thimble was filled with hydrated alkali-aluminium silicate (3 A Molecular Sieves). The title compound was crystallized from the reaction mixture after cooling to room temperature. The crystals were collected and a second crop of crystals were obtained from the mother liquors. Recrystallization of the two crops of crystals from ethyl acetate gave the title compound; mp 160°-162° C.; UV (MeOH) 232, 332 and 341 nm, ε=48,613, 13,470 and 12,920, respectively; IR (CHCl3) 1745, 1705 and 1665 cm-1 ; Anal. Calc'd.: C, 67.84%; H, 4.63%; N, 4.94%; Found: C, 67.89%; H, 4.60 %; N, 4.87%.

Quantity

125 g

Type

reactant

Reaction Step One

[Compound]

Name

alkali-aluminium silicate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[C:2]1[C:11]2[C:6]3[C:7](=[CH:12][CH:13]=[CH:14][C:5]=3[C:4](=[O:15])[N:3]1[CH2:16][C:17]([OH:19])=[O:18])[CH:8]=[CH:9][CH:10]=2.O.[C:21]1(C)C=CC(S(O)(=O)=O)=C[CH:22]=1.C(O)C>C1(C)C=CC=CC=1>[CH2:21]([O:18][C:17](=[O:19])[CH2:16][N:3]1[C:4](=[O:15])[C:5]2[CH:14]=[CH:13][CH:12]=[C:7]3[C:6]=2[C:11](=[CH:10][CH:9]=[CH:8]3)[C:2]1=[O:1])[CH3:22] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

125 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C1N(C(C2=C3C(C=CC=C13)=CC=C2)=O)CC(=O)O

|

|

Name

|

|

|

Quantity

|

9.3 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

288 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

alkali-aluminium silicate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 16 hr in a Soxhlet apparatus in which the thimble

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The title compound was crystallized from the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a second crop of crystals were obtained from the mother liquors

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization of the two crops of crystals from ethyl acetate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |